4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a thiophen-oxazole moiety
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide core using dimethylsulfamoyl chloride in the presence of a base.
Synthesis of the Thiophen-Oxazole Moiety: The thiophen-oxazole moiety can be synthesized separately through a series of reactions involving thiophene and oxazole precursors.
Coupling Reaction: The final step involves coupling the thiophen-oxazole moiety with the dimethylsulfamoyl-benzamide intermediate under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.
Industrial Applications: The compound may find applications in the synthesis of specialty chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene and oxazole moieties may play a role in binding to these targets, while the dimethylsulfamoyl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide can be compared with other similar compounds, such as:
4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}aniline: This compound features an aniline core instead of a benzamide core, which may result in different chemical and biological properties.
4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}pyridine:
4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzene: This compound lacks the amide functionality, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)14-7-5-12(6-8-14)17(21)18-11-13-10-15(24-19-13)16-4-3-9-25-16/h3-10H,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMUMOHXLBWXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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